7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a 2-chlorophenoxyethyl substituent at the 7-position
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been found to inhibit their targets, leading to various downstream effects .
Biochemical Pathways
Similar compounds have been found to suppress the erk signaling pathway .
Result of Action
Similar compounds have been found to exhibit antiproliferative activities against various cancer cells .
Biochemical Analysis
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure of the compound .
Cellular Effects
They can inhibit the growth and colony formation of cells, impact cell signaling pathways, and influence gene expression .
Molecular Mechanism
The molecular mechanism of action of 7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is not well-established. Related compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Related compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Related compounds may interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Related compounds may have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Fusion with Pyrimidine: The triazole ring is then fused with a pyrimidine ring through a condensation reaction, often facilitated by catalysts such as Lewis acids.
Introduction of the 2-Chlorophenoxyethyl Group: The final step involves the alkylation of the fused triazolopyrimidine with 2-chlorophenoxyethyl halide under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyridine
- 7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrazine
Uniqueness
Compared to similar compounds, 7-[1-(2-Chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the triazolopyrimidine core. This structural uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-[1-(2-chlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O/c1-9(19-12-5-3-2-4-10(12)14)11-6-7-15-13-16-8-17-18(11)13/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETMYCLJHTVAJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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